molecular formula C16H16N2O5S2 B2889301 dimethyl 2-(thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 886938-05-2

dimethyl 2-(thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No.: B2889301
CAS No.: 886938-05-2
M. Wt: 380.43
InChI Key: ZXIIUIRGEUMSQW-UHFFFAOYSA-N
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Description

The compound “dimethyl 2-(thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate” is a derivative of thiophene . Thiophene is a five-membered ring compound with one sulfur atom . Thiophene derivatives are essential heterocyclic compounds with a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid . Another synthetic strategy involves the reaction of thiophene derivatives with isocyanates .


Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For example, they can participate in condensation reactions such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Microwave-Assisted Synthesis

    A study explored the microwave-assisted reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with iso(and isothio)cyanates, producing thieno[2,3-d]pyrimidines. This process demonstrates a pathway for synthesizing derivatives through intermediates like 4,5-dimethyl-2-substitutedcarbamothioylaminothiophene-3-carboxamides, showing the compound's versatility in synthetic chemistry (Davoodnia, Rahimizadeh, Atapour-Mashhad, & Tavakoli-Hoseini, 2009).

  • Fluorescent Probe Development

    Research on developing a reaction-based fluorescent probe for discrimination of thiophenols over aliphaticthiols used dimethyl 2-(thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate as part of a probe design. This highlights its application in sensitive and selective detection techniques in chemical, biological, and environmental sciences (Wang, Han, Jia, Zhou, & Deng, 2012).

Pharmacological Applications

  • Antiproliferative Activity: A novel series of thiophene derivatives, including the compound , were synthesized and evaluated for their antiproliferative activity against breast and colon cancer cell lines. Some derivatives demonstrated significant activity, indicating the potential of this compound in drug development (Ghorab, Al‐Dhfyan, Al-Dosari, El-Gazzar, & Alsaid, 2013).

Material Science

  • Electrochemical and Fluorescent Properties: The study of metal/carboxylate-induced structures of complexes based on thiophene-containing ligands, including this compound, revealed diverse electrochemical and fluorescent behaviors. This research outlines the compound's utility in developing materials with specific electrochemical and optical properties, potentially useful for sensing and electronic applications (Liu, Lu, Li, Wang, Xu, Li, Lin, & Chen, 2019).

Future Directions

Thiophene and its derivatives continue to be a topic of interest in various fields due to their diverse properties and applications. Future research may focus on developing new synthetic methods, exploring new applications, and studying the biological activities of novel thiophene derivatives .

Properties

IUPAC Name

dimethyl 2-(thiophene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S2/c1-22-15(20)12-9-5-6-18(16(21)23-2)8-11(9)25-14(12)17-13(19)10-4-3-7-24-10/h3-4,7H,5-6,8H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXIIUIRGEUMSQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCN(C2)C(=O)OC)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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